molecular formula C17H14BrN3O2S B5037444 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate

1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate

Cat. No.: B5037444
M. Wt: 404.3 g/mol
InChI Key: SPKHIEALBDGRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate, also known as BRD7552, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including apoptosis, inflammation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation by increasing the expression of genes involved in neuronal function and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its high yield synthesis method, which makes it a viable option for large-scale production. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to dissolve and use in certain experiments.

Future Directions

There are several future directions for the research of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it affects cellular processes. Additionally, future research could focus on developing new synthesis methods for this compound that improve its solubility and purity.

Synthesis Methods

The synthesis of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate involves the reaction between 3-bromophenyl isothiocyanate and N-phenylpyrrolidine-2,5-dione in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure product. This method has been successfully used to produce this compound in high yields, making it a viable option for large-scale production.

Scientific Research Applications

1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied extensively for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKHIEALBDGRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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